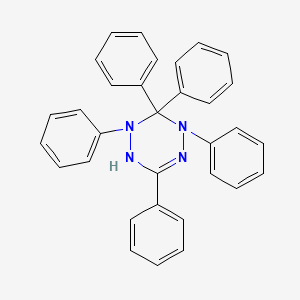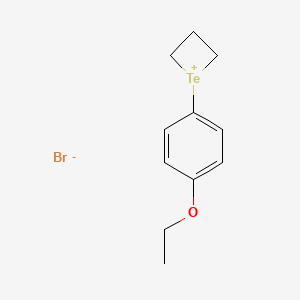![molecular formula C21H23F3N2S B14396126 1-{3-[2-(Trifluoromethyl)-9H-thioxanthen-9-YL]propyl}piperazine CAS No. 89929-24-8](/img/structure/B14396126.png)
1-{3-[2-(Trifluoromethyl)-9H-thioxanthen-9-YL]propyl}piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{3-[2-(Trifluoromethyl)-9H-thioxanthen-9-YL]propyl}piperazine is a complex organic compound that belongs to the class of thioxanthene derivatives. This compound is characterized by the presence of a trifluoromethyl group attached to the thioxanthene core, which is further linked to a piperazine moiety through a propyl chain. The unique structure of this compound imparts it with significant pharmacological and chemical properties, making it a subject of interest in various scientific research fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-{3-[2-(Trifluoromethyl)-9H-thioxanthen-9-YL]propyl}piperazine typically involves multiple steps, starting with the formation of the thioxanthene core. One common method includes the reaction of 2-(trifluoromethyl)benzaldehyde with a suitable thioxanthene precursor under acidic conditions to form the thioxanthene core. This intermediate is then subjected to a nucleophilic substitution reaction with 1-(3-bromopropyl)piperazine to yield the final product .
Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography to obtain the desired product in high purity .
Analyse Des Réactions Chimiques
Types of Reactions: 1-{3-[2-(Trifluoromethyl)-9H-thioxanthen-9-YL]propyl}piperazine undergoes various chemical reactions, including:
Oxidation: The thioxanthene core can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxanthene core to its corresponding dihydrothioxanthene derivative.
Substitution: Nucleophilic substitution reactions can occur at the piperazine moiety or the propyl chain.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid can be used as oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Alkyl halides or sulfonates can be used for nucleophilic substitution reactions
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of dihydrothioxanthene derivatives.
Substitution: Formation of various substituted piperazine derivatives
Applications De Recherche Scientifique
1-{3-[2-(Trifluoromethyl)-9H-thioxanthen-9-YL]propyl}piperazine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in the development of new therapeutic agents, particularly in the treatment of psychiatric disorders.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of various functionalized compounds
Mécanisme D'action
The mechanism of action of 1-{3-[2-(Trifluoromethyl)-9H-thioxanthen-9-YL]propyl}piperazine involves its interaction with specific molecular targets and pathways:
Comparaison Avec Des Composés Similaires
- 1-{3-[2-(Trifluoromethyl)phenyl]propyl}piperazine
- 1-{3-[2-(Trifluoromethyl)phenothiazin-10-yl]propyl}piperazine
- 1-{3-[2-(Trifluoromethyl)phenyl]ethyl}piperazine
Comparison: 1-{3-[2-(Trifluoromethyl)-9H-thioxanthen-9-YL]propyl}piperazine is unique due to the presence of the thioxanthene core, which imparts distinct electronic and steric properties compared to other similar compounds. This uniqueness can result in different pharmacological profiles and chemical reactivity, making it a valuable compound for specific applications .
Propriétés
IUPAC Name |
1-[3-[2-(trifluoromethyl)-9H-thioxanthen-9-yl]propyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23F3N2S/c22-21(23,24)15-7-8-20-18(14-15)16(17-4-1-2-6-19(17)27-20)5-3-11-26-12-9-25-10-13-26/h1-2,4,6-8,14,16,25H,3,5,9-13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXHQCMQEMPMKET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CCCC2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23F3N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50756040 |
Source


|
| Record name | 1-{3-[2-(Trifluoromethyl)-9H-thioxanthen-9-yl]propyl}piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50756040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
392.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89929-24-8 |
Source


|
| Record name | 1-{3-[2-(Trifluoromethyl)-9H-thioxanthen-9-yl]propyl}piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50756040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
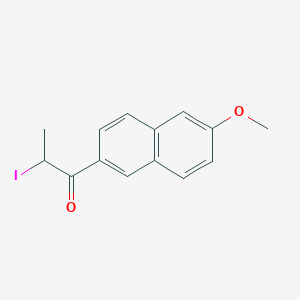
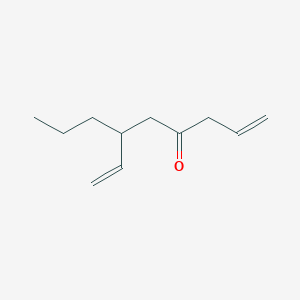
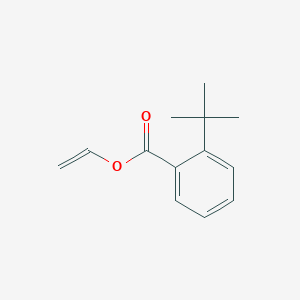
![9,9'-(Hexane-1,6-diyl)bis(9-borabicyclo[3.3.1]nonane)](/img/structure/B14396059.png)
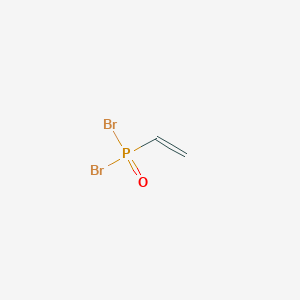
![(2E)-N-[2-(dimethylamino)ethyl]-2-(hydroxymethylidene)-3-imino-N-phenylpentanamide](/img/structure/B14396076.png)
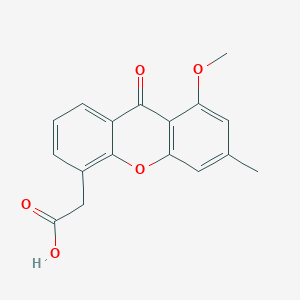
-lambda~5~-phosphane](/img/structure/B14396097.png)
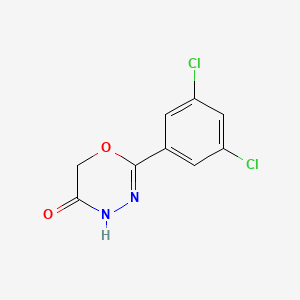
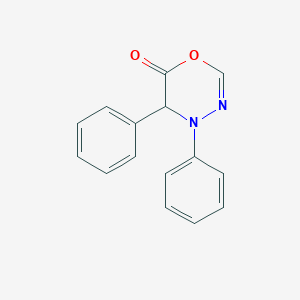
![1-[2-(3-Acetamidoanilino)-2-oxoethyl]pyridin-1-ium chloride](/img/structure/B14396110.png)

